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Compound of Interest

Compound Name: 5-Hydroxyisophthalonitrile

Cat. No.: B1321930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Hydroxyisophthalonitrile, also known by its IUPAC name 5-hydroxybenzene-1,3-

dicarbonitrile, is an aromatic organic compound with the chemical formula C₈H₄N₂O. Its

structure, featuring a hydroxyl group and two nitrile groups on a benzene ring, makes it a

valuable intermediate in the synthesis of pharmaceuticals, dyes, and high-performance

polymers. This technical guide provides a summary of its known properties and reactivity. It is

important to note that a complete set of experimentally determined spectroscopic data (¹H

NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) is not readily available in peer-reviewed

scientific literature.

Physicochemical Properties
Commercially available information and chemical databases provide the following physical and

chemical properties for 5-hydroxyisophthalonitrile.
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Property Value

CAS Number 79370-78-8

Molecular Formula C₈H₄N₂O

Molecular Weight 144.13 g/mol

Appearance
White to off-white or light yellow crystalline

powder

Melting Point Approximately 266 °C

Solubility
Low solubility in water; soluble in organic

solvents like ethanol and dimethylformamide[1]

Synthesis and Reactivity
General Synthesis Pathways
While detailed, validated experimental protocols are not publicly available, general synthetic

routes to 5-hydroxyisophthalonitrile have been described. A common approach involves the

hydroxylation of isophthalonitrile. This can be achieved through direct hydroxylation using

suitable oxidizing agents or by reacting isophthalonitrile with hydroxylating agents like

hydrogen peroxide in the presence of a catalyst. Another potential route starts from phenol,

which undergoes a cyanation reaction followed by a hydroxylation step[1].

Chemical Reactivity
The unique arrangement of the hydroxyl and nitrile functional groups on the aromatic ring

imparts a versatile reactivity profile to 5-hydroxyisophthalonitrile, making it a useful building

block in organic synthesis.
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Potential Chemical Transformations of 5-Hydroxyisophthalonitrile
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Caption: Key reaction pathways of 5-hydroxyisophthalonitrile.

The key reactive sites of 5-hydroxyisophthalonitrile are the hydroxyl group and the two nitrile

functionalities:

Oxidation: The phenolic hydroxyl group can be oxidized to a carbonyl group, yielding 5-oxo-

1,3-benzenedicarbonitrile.

Reduction: The nitrile groups are susceptible to reduction to primary amines using strong

reducing agents such as lithium aluminum hydride.

Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution

reactions, such as etherification or esterification, allowing for the synthesis of a variety of

derivatives. The electron-withdrawing nature of the nitrile groups influences the reactivity of

the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.

Spectroscopic Data for Characterization
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A comprehensive and verified set of experimental spectroscopic data for 5-
hydroxyisophthalonitrile is not available in the public domain based on a thorough literature

search. For unambiguous structure confirmation and purity assessment, it is imperative for

researchers to acquire and report this data upon synthesis. The expected characteristic signals

are outlined below.

¹H NMR Spectroscopy
The proton NMR spectrum of 5-hydroxyisophthalonitrile in a suitable deuterated solvent

(e.g., DMSO-d₆) is expected to show signals corresponding to the aromatic protons and the

hydroxyl proton. The aromatic protons would likely appear as multiplets or distinct

singlets/doublets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical

shifts and coupling constants being dependent on the electronic environment. The hydroxyl

proton would appear as a broad singlet, the chemical shift of which can be concentration and

solvent dependent.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. It

is expected to show distinct signals for the two nitrile carbons, the carbon atom bearing the

hydroxyl group, and the other aromatic carbons. The chemical shifts of the nitrile carbons are

typically found in the region of δ 115-125 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 5-hydroxyisophthalonitrile should exhibit characteristic absorption bands

for the functional groups present:

A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600

cm⁻¹.

A sharp C≡N stretching band for the nitrile groups, usually appearing around 2220-2260

cm⁻¹.

C=C stretching bands for the aromatic ring in the region of 1450-1600 cm⁻¹.

A C-O stretching band for the phenolic group, typically between 1200-1300 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound. For 5-
hydroxyisophthalonitrile (C₈H₄N₂O), the expected exact mass of the molecular ion [M]⁺ is

approximately 144.03 g/mol . High-resolution mass spectrometry (HRMS) would be used to

confirm the elemental composition.

Experimental Protocols
Detailed and validated experimental protocols for the synthesis and purification of 5-
hydroxyisophthalonitrile are not currently available in peer-reviewed literature. Researchers

planning to synthesize this compound would need to develop and optimize a procedure, likely

based on the general methods of isophthalonitrile hydroxylation or cyanation of a phenol

derivative. A general workflow for the synthesis and characterization is proposed below.
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General Workflow for Synthesis and Characterization

Starting Material
(e.g., Isophthalonitrile)

Chemical Synthesis
(e.g., Hydroxylation)

Work-up and Purification
(e.g., Extraction, Chromatography)

Characterization

¹H NMR ¹³C NMR FT-IR Mass Spectrometry Pure 5-Hydroxyisophthalonitrile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1321930#spectroscopic-data-for-5-
hydroxyisophthalonitrile-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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